
1,1'-Biphenyl, 3-chloro-4'-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 3-chloro-4’-fluoro- is an organic compound that belongs to the biphenyl family. Biphenyls consist of two benzene rings connected by a single bond. This particular compound has a chlorine atom at the 3rd position and a fluorine atom at the 4th position on the biphenyl structure. These substitutions can significantly alter the chemical and physical properties of the compound, making it useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-chloro-4’-fluoro- can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This method involves the acylation of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 3-chloro-4’-fluoro- often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Biphenyl, 3-chloro-4’-fluoro- undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the benzene ring.
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the benzene ring.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Major Products:
Halogenated Biphenyls: Products formed by the substitution of hydrogen atoms with halogens.
Nitro Biphenyls: Products formed by the substitution of hydrogen atoms with nitro groups.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 3-chloro-4’-fluoro- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 3-chloro-4’-fluoro- involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic and nucleophilic substitution reactions, which can alter its chemical structure and properties. These reactions can affect the compound’s ability to interact with biological molecules, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1,1’-Biphenyl, 4-fluoro-
- 1,1’-Biphenyl, 4-chloro-
- 4’-Fluoro-1,1’-biphenyl
- 4-Bromo-4’-fluorobiphenyl
Eigenschaften
CAS-Nummer |
80254-79-1 |
|---|---|
Molekularformel |
C12H8ClF |
Molekulargewicht |
206.64 g/mol |
IUPAC-Name |
1-chloro-3-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H8ClF/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H |
InChI-Schlüssel |
WCKTVTBPFMCTRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


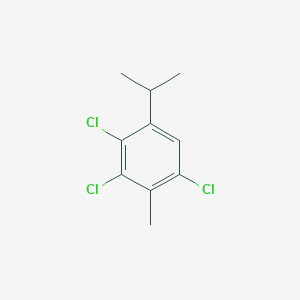
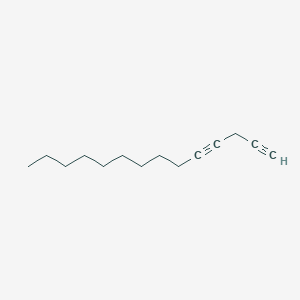
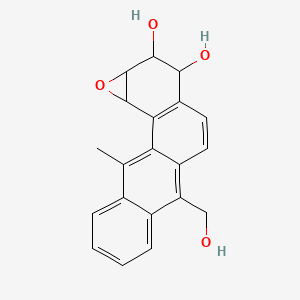
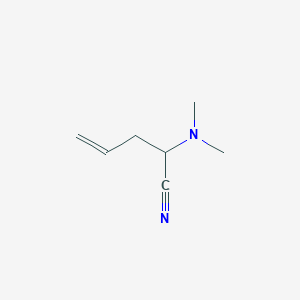
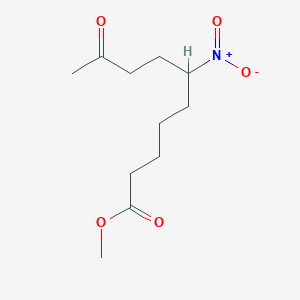
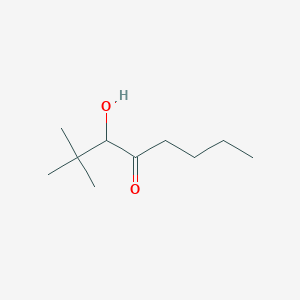
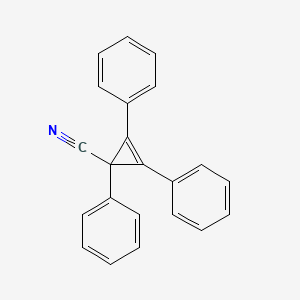
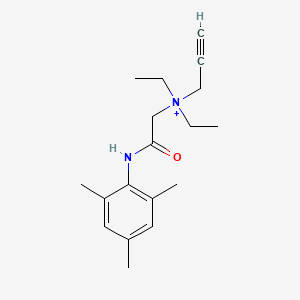
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
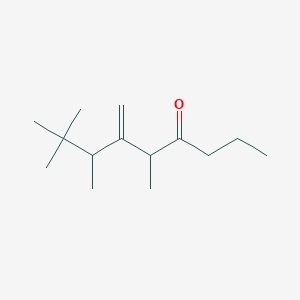

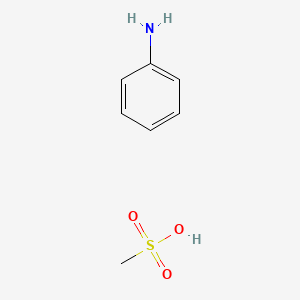
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)

